2,5-Dihydroxy Substitution Confers 2-Fold Superior 5-LOX Inhibition vs. 3,4-Dihydroxy (Caffeic Acid) Configuration in Ester Derivatives
In a direct head-to-head comparison of structurally matched phenethyl ester derivatives, the 2,5-dihydroxycinnamic acid phenethyl ester (compound 10b) exhibited twice the 5-LOX inhibitory activity of caffeic acid phenethyl ester (CAPE, compound 2), which bears the 3,4-dihydroxy substitution pattern [1]. The study explicitly states: '2,5-Dihydroxy substitution was more favorable to 5-LO inhibition since compound 10b is twice as active as CAPE (2) which is a 3,4-dihydroxylcinnamic acid ester' [1]. This demonstrates that the 2,5-substitution pattern, not merely the presence of two hydroxyl groups, drives enhanced 5-LOX engagement.
| Evidence Dimension | 5-Lipoxygenase (5-LOX) inhibitory potency |
|---|---|
| Target Compound Data | 2,5-Dihydroxycinnamic acid phenethyl ester (10b): IC50 = 0.33 µM |
| Comparator Or Baseline | Caffeic acid phenethyl ester (CAPE, 3,4-dihydroxycinnamic acid ester): activity reported as half that of 10b |
| Quantified Difference | 2-fold (twice as active) |
| Conditions | 5-LO product synthesis inhibition assay in human polymorphonuclear leukocytes (PMNL) stimulated with thapsigargin |
Why This Matters
This direct comparative data establishes that the 2,5-dihydroxy scaffold is a superior starting point for 5-LOX inhibitor development compared to the more commonly available caffeic acid scaffold, justifying procurement of the 2,5-isomer specifically for 5-LOX-targeted programs.
- [1] Selka A, Doiron JA, Lyons P, et al. Discovery of a novel 2,5-dihydroxycinnamic acid-based 5-lipoxygenase inhibitor that induces apoptosis and may impair autophagic flux in RCC4 renal cancer cells. Eur J Med Chem. 2019;179:347-357. doi:10.1016/j.ejmech.2019.06.060. View Source
